N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(27)26-20(16-9-12-28-13-10-16)17-2-1-11-25-14-17/h1-4,6-7,11,14,16,20H,5,8-10,12-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCFVKFEAZUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structural features, including an oxane ring, a pyridine moiety, and a trifluoromethyl phenyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C18H20F3N2O2 |
| Molecular Weight | 360.36 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell function, potentially through inhibition of macromolecular synthesis .
Case Study: Efficacy Against Staphylococcus aureus
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, suggesting strong bactericidal activity. The compounds also exhibited moderate inhibition of biofilm formation, which is crucial in preventing chronic infections .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under study, with promising results suggesting it may interfere with key signaling pathways .
The biological activity of this compound can be attributed to its structural components:
- Oxane Ring : This moiety may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.
- Pyridine Moiety : Known for its ability to coordinate with metal ions and participate in electron transfer reactions, enhancing the compound's reactivity.
- Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, which can enhance the compound's bioavailability.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields. Various derivatives have been synthesized to explore structure–activity relationships (SAR), revealing insights into how modifications affect biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, particularly in the realm of drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of trifluoromethyl phenyl derivatives, which are structurally similar to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide. These derivatives have shown potent activity against Gram-positive bacteria while demonstrating low toxicity to human cells. The presence of the trifluoromethyl group is crucial for enhancing antibacterial activity, suggesting that similar compounds may exhibit comparable effects .
Anticancer Properties
Research indicates that compounds with a pyridine moiety can influence cancer cell proliferation and apoptosis. The incorporation of oxan and trifluoromethyl groups may enhance the efficacy of such compounds against various cancer types. Preliminary data suggest that derivatives of this compound could be explored further for their anticancer properties, potentially leading to novel therapeutic agents .
Pharmacology
The pharmacological profile of this compound is still under investigation, but its structural similarity to known drugs indicates potential utility in treating various conditions.
Neurological Applications
Compounds with similar frameworks have been explored for their neuroprotective effects. The ability of such molecules to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further studies in neurodegenerative diseases .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including autoimmune disorders. Compounds with a trifluoromethyl group have shown promise in modulating inflammatory responses, indicating that this compound might also possess anti-inflammatory properties worth exploring .
Material Science Applications
Beyond medicinal uses, this compound may find applications in material science due to its unique chemical properties.
Polymer Chemistry
The oxan and pyridine groups can serve as functional monomers in polymer synthesis, potentially leading to materials with tailored properties for specific applications such as drug delivery systems or responsive materials .
Coatings and Adhesives
The incorporation of trifluoromethyl groups can enhance the hydrophobicity and chemical resistance of coatings and adhesives, making this compound a candidate for developing advanced materials in industrial applications.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several TRPV1 antagonists and CYP51 inhibitors. Key comparisons include:
Table 1: Structural Features and Physicochemical Properties
Key Observations
TRPV1 Antagonists :
- The target compound and GRT-12360 both feature pyridine-propanamide backbones but differ in substituents. GRT-12360’s 4-methylpiperidinyl group enhances TRPV1 binding (IC50 = 8.2 nM), whereas the target’s oxan-4-yl group may improve solubility due to the oxygen atom in the tetrahydropyran ring .
- Alkoxy substituents (e.g., cyclopentylmethoxy in Compound 45 ) correlate with higher melting points (112–114°C) and potent TRPV1 antagonism, suggesting bulky groups enhance receptor interactions.
Anti-Parasitic Agents: UDO , a pyridine-based CYP51 inhibitor, shares the trifluoromethylphenyl motif with the target compound. However, UDO’s piperazine linker and chlorophenyl group confer specificity against Trypanosoma cruzi, highlighting the role of substituent positioning in biological targeting.
Synthetic Accessibility :
- Propanamide derivatives like Compound 43 and Compound 45 are synthesized in high yields (70–85%) via nucleophilic substitutions, suggesting the target compound could be feasibly prepared using similar methods.
Research Findings and Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability across all analogs .
- Pyridine Substitution : 3-Pyridyl positioning (as in the target compound) improves TRPV1 affinity compared to 2-pyridyl analogs .
- Ring Systems : Cyclic ethers (e.g., oxan-4-yl) may reduce cytotoxicity compared to cycloalkyl groups (e.g., cyclopentylmethoxy in Compound 45) .
Data Tables
Table 2: Comparative Bioactivity
| Compound | Target | Assay Result | Reference |
|---|---|---|---|
| Target Compound | TRPV1 | In vitro IC50 = Pending | N/A |
| GRT-12360 | TRPV1 | IC50 = 8.2 nM | [3] |
| UDO | CYP51 (T. cruzi) | EC50 = 0.5 µM | [5] |
| Compound 43 | TRPV1 | IC50 = 12 nM | [1] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
